

scale-up synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B163050

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An Application Note for the Scale-Up Synthesis of **3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid**

Introduction: A Key Heterocycle for Pharmaceutical Development

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.^[1] This specific derivative, featuring a fluorophenyl group, combines the robust isoxazole ring with the metabolic stability and unique electronic properties conferred by fluorine, making it a valuable building block for library synthesis and lead optimization.

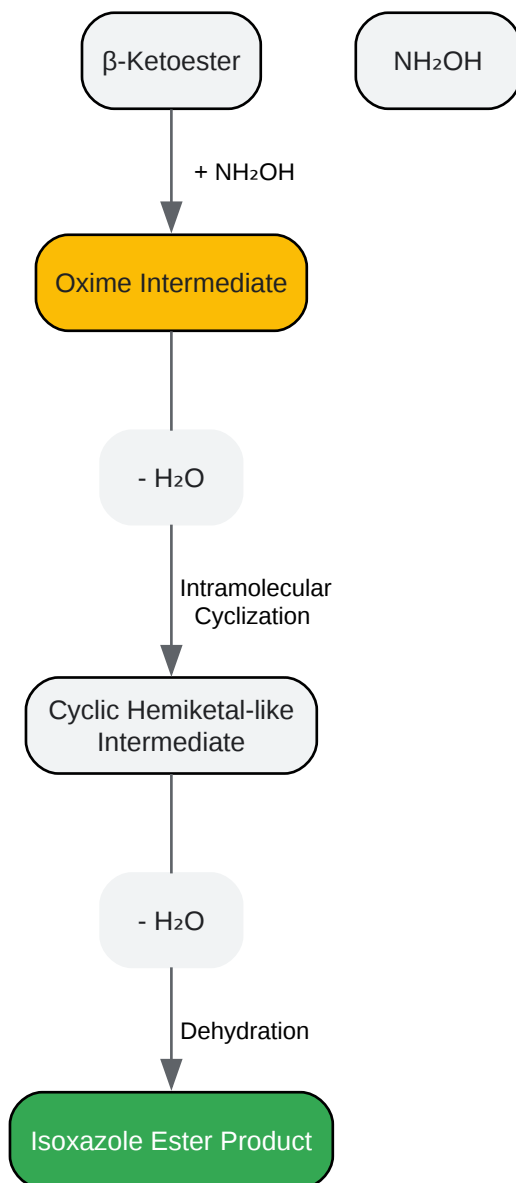
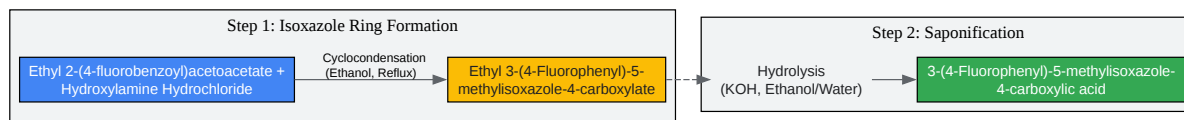
This document provides a comprehensive guide for the synthesis of this compound, starting from a reliable laboratory-scale protocol and expanding into critical considerations for safe and efficient process scale-up. The methodologies described are grounded in established chemical principles, prioritizing safety, reproducibility, and yield.

Overall Synthetic Strategy

The selected synthetic route is a robust and well-documented two-step process. It begins with a cyclocondensation reaction to form the isoxazole core, followed by a straightforward

hydrolysis to yield the final carboxylic acid. This pathway is chosen for its use of readily available starting materials and its amenability to scaling.

The core of the synthesis is the reaction between a β -ketoester, ethyl 2-(4-fluorobenzoyl)acetoacetate, and hydroxylamine hydrochloride. This reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to furnish the stable aromatic isoxazole ring.^[2]^[3] The resulting ethyl ester is then saponified under basic conditions to afford the target carboxylic acid.



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